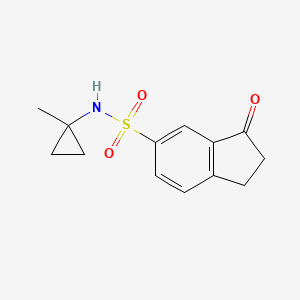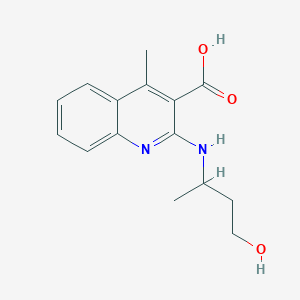![molecular formula C11H19NO2 B7430160 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid, also known as Bicuculline, is a plant-derived alkaloid compound that has been widely used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study the role of GABA in various physiological processes.
作用机制
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid acts as a competitive antagonist of the GABA receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in neuronal excitability and can lead to seizures and convulsions.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, which is the primary excitatory neurotransmitter in the brain. It also increases the release of dopamine, which is involved in reward and motivation. This compound can cause seizures and convulsions in animal models, and it has been used to induce seizures in laboratory studies.
实验室实验的优点和局限性
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid is a useful tool for studying the role of GABA in various physiological processes. It is a potent antagonist of the GABA receptor and can be used to block the inhibitory effects of GABA. However, this compound has limitations in laboratory experiments. It can be toxic at high concentrations and can induce seizures and convulsions in animal models. Careful dosing and monitoring are necessary to avoid these effects.
未来方向
There are several future directions for research on 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid. One area of interest is the role of GABA in neurological disorders such as epilepsy and anxiety. This compound can be used to study the effects of GABA on these disorders and to develop new treatments. Another area of interest is the role of GABA in learning and memory. This compound can be used to investigate the effects of GABA on synaptic plasticity and to develop new therapies for memory disorders. Finally, there is potential for the development of new drugs that target the GABA receptor and that are based on the structure and mechanism of this compound.
合成方法
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid can be synthesized from the plant Dicentra cucullaria or from synthetic precursors. The most common method involves the extraction of Dicentra cucullaria with ethanol, followed by purification and isolation of the alkaloid compound. Alternatively, this compound can be synthesized from commercially available starting materials using a series of chemical reactions. The synthetic route involves the condensation of cyclohexanone with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with acrylonitrile to form this compound.
科学研究应用
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid has been used in a variety of scientific research applications, including neuroscience, pharmacology, and physiology. It is a potent antagonist of the GABA receptor, which plays a critical role in regulating neuronal excitability. This compound has been used to study the role of GABA in epilepsy, anxiety, and other neurological disorders. It has also been used to investigate the effects of GABA on synaptic plasticity and learning and memory.
属性
IUPAC Name |
3-(1-bicyclo[4.1.0]heptanylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(14)4-6-12-8-11-5-2-1-3-9(11)7-11/h9,12H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITIQGFNPSVZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7430083.png)
![1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea](/img/structure/B7430098.png)
![3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)
![N'-(1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]oxamide](/img/structure/B7430112.png)
![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
![3-Nitro-4-[3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,3-dihydroindol-1-yl]benzamide](/img/structure/B7430131.png)
![tert-butyl (1R,2R)-2-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)cyclopropane-1-carboxylate](/img/structure/B7430135.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-[4-(4-methyl-2-oxo-1,3-oxazolidin-4-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430137.png)
![1-[(3S,4R)-3-amino-4-(4-fluorophenyl)pyrrolidin-1-yl]-2-[4-(oxolan-3-ylmethoxy)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430144.png)
![2-[[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]amino]-2-phenylacetamide](/img/structure/B7430152.png)
![N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7430157.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)

